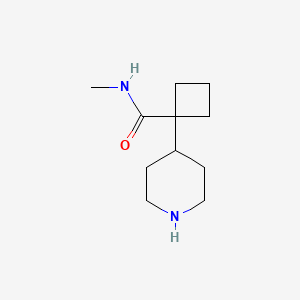

N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide

Description

N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a cyclobutane ring, a piperidine moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula |

C11H20N2O |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

N-methyl-1-piperidin-4-ylcyclobutane-1-carboxamide |

InChI |

InChI=1S/C11H20N2O/c1-12-10(14)11(5-2-6-11)9-3-7-13-8-4-9/h9,13H,2-8H2,1H3,(H,12,14) |

InChI Key |

OQEAEZAAQNFYNU-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1(CCC1)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide typically involves the reaction of 4-piperidinemethanol with N-methylcyclobutanecarboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carboxamide bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran.

Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with the nucleophile used.

Scientific Research Applications

N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infectious diseases.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide can be compared with other similar compounds, such as:

N-(piperidin-4-yl)benzamide: Shares the piperidine moiety but has a benzamide group instead of a cyclobutane ring.

N-methyl-1-(piperidin-4-yl)cyclopropane-1-carboxamide: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

N-methyl-1-(piperidin-4-yl)cyclohexane-1-carboxamide: Contains a cyclohexane ring, offering different steric and electronic properties.

Biological Activity

N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical structure and properties:

- Chemical Formula : CHNO

- Molecular Weight : 184.25 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures may influence cellular pathways by:

- Inhibiting Tubulin Polymerization : Analogous compounds have been shown to induce apoptosis by selectively binding to the colchicine binding site of tubulin, disrupting cell cycle progression .

- Targeting Mycobacterium tuberculosis : Studies have identified that certain piperidine derivatives exhibit anti-tubercular activity, indicating potential for the compound in treating tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies on related compounds:

| Compound | Substituent | MIC (µM) | Activity Description |

|---|---|---|---|

| 4PP-1 | Hydrogen at 4-position | 6.3 | Initial hit with moderate activity |

| 4PP-2 | 4-(p-tert-butylphenyl) group | 2.0 | Enhanced activity |

| 4PP-3 | Cyclohexylmethylene group at N-1 | 6.8 | Similar activity to 4PP-1 |

| 4PP-4 | Phenyl group at 4-position | 21 | Modest activity |

| 4PP-5 | Sulfonamide linkage at N-1 | N/A | Improved physicochemical properties but lost activity |

These findings suggest that specific substitutions can significantly impact the potency and selectivity of the compounds against target pathogens.

Case Study 1: Tuberculosis Inhibition

A high-throughput screening of approximately 100,000 compounds identified several chemotypes with anti-tubercular activity, including derivatives of piperidinyl compounds. The most promising candidates exhibited MIC values ranging from 2.0 µM to 6.3 µM against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents .

Case Study 2: Cancer Cell Apoptosis

Research on cyclobutane derivatives demonstrated their ability to induce apoptosis in cancer cells by disrupting tubulin polymerization. This mechanism was validated through various assays, showing that structural modifications could enhance their efficacy as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.